2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic compound that features multiple functional groups, including benzotriazole, triazole, and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” likely involves multiple steps, including the formation of the benzotriazole and triazole rings, followed by their functionalization and coupling. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzotriazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzotriazole or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. The presence of the benzotriazole and triazole rings suggests that it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. For example, it might exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” would depend on its specific application. For example, if it is used as a bioactive molecule, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzotriazole or triazole derivatives, such as:
- 1H-1,2,3-Benzotriazole
- 4-Phenyl-1,2,4-triazole
- N-(3-Trifluoromethylphenyl)acetamide
Uniqueness
The uniqueness of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” lies in its combination of functional groups, which might confer unique chemical properties and potential applications. For example, the presence of both benzotriazole and triazole rings could enhance its stability and reactivity, while the trifluoromethyl group might improve its bioavailability and metabolic stability.
Properties
CAS No. |
539810-72-5 |
---|---|
Molecular Formula |
C24H18F3N7OS |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N7OS/c25-24(26,27)16-7-6-8-17(13-16)28-22(35)15-36-23-31-30-21(34(23)18-9-2-1-3-10-18)14-33-20-12-5-4-11-19(20)29-32-33/h1-13H,14-15H2,(H,28,35) |
InChI Key |
VWPBVMQTQUSAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.